molecular formula C11H23NO2 B1620833 N1-heptyl-4-hydroxybutanamide CAS No. 74042-26-5

N1-heptyl-4-hydroxybutanamide

Cat. No.: B1620833
CAS No.: 74042-26-5
M. Wt: 201.31 g/mol
InChI Key: YUFFUVLTDLCYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amide and Hydroxamic Acid Chemical Research

To understand the significance of N1-heptyl-4-hydroxybutanamide, it is essential to place it within the context of two related, yet distinct, functional group families: amides and hydroxamic acids.

Amides are characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is fundamental to biochemistry, forming the peptide links between amino acids that create proteins. In synthetic chemistry, amides are generally considered to be stable and robust functional groups. This compound is, at its core, an amide. The presence of the N-heptyl group makes it an N-substituted amide, a common structural motif in medicinal chemistry that can influence properties like lipophilicity and membrane permeability. The additional 4-hydroxy group provides a site for hydrogen bonding, potentially affecting its solubility and interactions with biological macromolecules.

Hydroxamic acids are a different class of compounds with the functional group RC(O)N(OH)R'. unimore.it Unlike this compound, which has a hydroxyl group on its carbon backbone, hydroxamic acids have a hydroxyl group directly attached to the amide nitrogen. This seemingly small structural difference imparts significant chemical properties. The hydroxamic acid moiety is a powerful metal-chelating group, particularly for zinc ions. nih.govacs.org This ability allows hydroxamic acid derivatives to act as potent inhibitors of metalloenzymes, a large class of enzymes involved in various physiological and pathological processes. acs.org Consequently, hydroxamic acids have been extensively studied and developed as inhibitors for enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), leading to approved drugs for cancer and other diseases. unimore.itnih.govnih.govnih.gov

This compound is therefore a hydroxyamide, not a hydroxamic acid. While it lacks the direct N-hydroxy configuration responsible for the potent metalloenzyme inhibition seen in hydroxamic acids, its structural similarity to these and other biologically active molecules makes its parent scaffold a subject of research interest.

Historical Perspective on Hydroxybutanamide Derivative Research

The research history of hydroxybutanamide derivatives is closely linked to the study of γ-hydroxybutyric acid (GHB), a naturally occurring neurotransmitter. wikipedia.org GHB, or 4-hydroxybutanoic acid, has been studied since the 1960s for its effects on the central nervous system. wikipedia.org It acts on specific GHB receptors and, to a lesser extent, on GABAB receptors. wikipedia.orgwikipedia.org

This medical and neurochemical interest in GHB spurred the development of its derivatives to probe receptor interactions and create new therapeutic agents with potentially more specific effects. researchgate.netnih.gov Amides are a common derivative class explored in medicinal chemistry to modify a drug's properties. The synthesis of 4-hydroxybutanamide (B1328909) and its N-substituted variants often utilizes γ-butyrolactone (GBL) as a starting material. wikipedia.orgresearchgate.net GBL is a cyclic ester (a lactone) that can undergo ring-opening reactions with amines—a process known as aminolysis—to form N-substituted 4-hydroxybutanamides. acs.org This synthetic pathway has been a foundational method for creating a library of these compounds for biological evaluation.

Early research focused on how modifying the GHB structure, including converting the carboxylic acid to an amide, would affect binding to GHB receptors and influence neurological activity. nih.gov This historical work laid the groundwork for understanding the structure-activity relationships of the 4-hydroxybutanamide scaffold, providing the chemical basis for the synthesis and potential investigation of specific derivatives like this compound.

Current Research Landscape and Academic Significance of this compound

While this compound itself is commercially available, indicating its use in synthesis or research, it is not prominently featured in contemporary academic publications. chemicalbook.comchembuyersguide.comchembuyersguide.com The current research landscape is more focused on structurally related compounds, particularly N-hydroxybutanamides (hydroxamic acid derivatives), which are being actively investigated for their therapeutic potential.

A 2023 study, for example, detailed the synthesis of new N-hydroxybutanamide derivatives through a novel ring-opening method of N-substituted succinimides. nih.govmdpi.com These compounds were evaluated as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression and metastasis. nih.gov The study found that an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed significant inhibition of several MMPs and demonstrated both antitumor and antimetastatic effects in a mouse model of melanoma. nih.gov

The academic significance of this compound can be inferred from this broader context. Compounds with the hydroxybutanamide scaffold are of clear interest for developing enzyme inhibitors and other biologically active agents. This compound may serve several roles in this landscape:

As a synthetic intermediate for the creation of more complex molecules.

As a reference or control compound in biological assays to differentiate the activity of the hydroxyamide scaffold from the more potent hydroxamic acid derivatives.

In proprietary, unpublished research within the pharmaceutical industry for developing new therapeutic agents.

The research into related compounds highlights the ongoing interest in this chemical space. The exploration of how different N-substituents and modifications to the butanamide backbone affect biological activity is a key theme. For instance, the long alkyl heptyl chain in this compound would significantly increase its lipophilicity compared to simpler derivatives, a factor known to heavily influence a molecule's pharmacological profile.

Table 2: Recent Research on Structurally Related Hydroxybutanamide Derivatives

Compound ClassResearch FocusKey FindingsReference
N-hydroxybutanamide derivatives Matrix Metalloproteinase (MMP) InhibitionAn iodoaniline derivative showed significant inhibition of MMP-2, MMP-9, and MMP-14, with antitumor and antimetastatic effects in vivo. nih.gov
4-hydroxybutanoic acid derivatives GHB Receptor LigandsDevelopment of analogs with increased affinity and specificity for GHB receptors compared to GHB itself, to study neurological pathways. researchgate.net
N-substituted hydroxyamides General Medicinal ChemistrySynthesis and evaluation for various biological activities, including anticancer properties. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74042-26-5

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-heptyl-4-hydroxybutanamide

InChI

InChI=1S/C11H23NO2/c1-2-3-4-5-6-9-12-11(14)8-7-10-13/h13H,2-10H2,1H3,(H,12,14)

InChI Key

YUFFUVLTDLCYDY-UHFFFAOYSA-N

SMILES

CCCCCCCNC(=O)CCCO

Canonical SMILES

CCCCCCCNC(=O)CCCO

Origin of Product

United States

Structural Elucidation and Advanced Characterization of N1 Heptyl 4 Hydroxybutanamide

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of N1-heptyl-4-hydroxybutanamide.

¹H NMR: In a typical ¹H NMR spectrum of an N-alkyl-4-hydroxybutanamide, distinct signals would appear for the protons of the heptyl chain and the hydroxybutanamide moiety. For instance, in the analogous N-hexyl-4-hydroxybutanamide, the terminal methyl group of the hexyl chain appears as a triplet, while the methylene (B1212753) groups show characteristic multiplets. rsc.org The protons adjacent to the nitrogen atom and the hydroxyl group would exhibit specific chemical shifts and coupling patterns, confirming the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For a compound like N-heptyl-4-hydroxybutanamide, distinct peaks would be observed for the carbonyl carbon of the amide, the carbon bearing the hydroxyl group, and the individual carbons of the heptyl chain. In the case of N-hexyl-4-hydroxybutanamide, the carbonyl carbon appears at a characteristic downfield shift. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, respectively. A COSY spectrum would show correlations between adjacent protons in the heptyl chain and the butanamide backbone. An HSQC spectrum would link each proton signal to its directly attached carbon atom, aiding in the unambiguous assignment of all ¹H and ¹³C signals.

Illustrative NMR Data for a Related Compound (N-hexyl-4-hydroxybutanamide) rsc.org

¹H NMR (CDCl₃, 300 MHz) Chemical Shift (δ) ppm Multiplicity Integration Assignment
Heptyl Chain 0.88t3H-CH₃
1.21-1.41m6H-(CH₂)₃-
1.54-1.66m2H-NHCH₂CH₂ -
3.41q2H-NHCH₂ -
Butanamide Moiety 1.80-1.90m2H-CH₂CH₂ CH₂OH
2.30t2H-COCH₂ -
3.65t2H-CH₂ OH
6.09br s1H-NH -
2.50br s1H-OH
¹³C NMR (CDCl₃, 75 MHz) Chemical Shift (δ) ppm Assignment
Heptyl Chain 14.0-CH₃
22.5-CH₂CH₃
26.6-CH₂CH₂CH₃
29.5-NHCH₂C H₂-
31.5-(CH₂)₂-
40.2-NHC H₂-
Butanamide Moiety 30.1-CH₂C H₂CH₂OH
34.5-COC H₂-
62.3-C H₂OH
173.5-C O-

Note: The data presented is for N-hexyl-4-hydroxybutanamide and serves as a representative example.

Mass Spectrometry (MS and Tandem MS/MS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular formula of this compound. For the related N-hexyl-4-hydroxybutanamide, the calculated exact mass for its molecular formula C₁₀H₂₁NO₂ is used to confirm its composition. rsc.org

Tandem Mass Spectrometry (MS/MS): In tandem MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. For this compound, fragmentation would likely occur at the amide bond and along the alkyl chain, allowing for the confirmation of both the heptyl group and the 4-hydroxybutanamide (B1328909) moiety.

Expected Fragmentation Pattern for this compound

Precursor Ion (M+H)⁺ Expected Product Ions Structural Fragment
m/z 202.18m/z 102.06[C₄H₈NO₂]⁺ (4-hydroxybutanamide moiety)
m/z 100.15[C₇H₁₆]⁺ (Heptyl cation)
m/z 84.08[C₄H₆NO]⁺ (Cyclic fragment from butanamide)

Note: The fragmentation pattern is hypothetical and based on the principles of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). For N-hexyl-4-hydroxybutanamide, characteristic IR peaks confirm the presence of these functional groups. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, which lacks extensive conjugation, strong absorptions in the UV-Vis region are not expected. The primary absorption would likely be a weak n→π* transition of the carbonyl group in the UV region.

Representative IR Data for a Related Compound (N-hexyl-4-hydroxybutanamide) rsc.org

Vibrational Mode Wavenumber (cm⁻¹)
O-H stretch (alcohol)~3400 (broad)
N-H stretch (amide)~3300
C-H stretch (alkyl)2850-2960
C=O stretch (Amide I)~1640
N-H bend (Amide II)~1550

Note: The data presented is for N-hexyl-4-hydroxybutanamide and serves as a representative example.

Diffraction Methods for Solid-State Structure Analysis

While spectroscopic methods provide information about molecular connectivity, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Chromatographic-Spectroscopic Coupling Techniques

To analyze complex mixtures or to purify the compound, chromatographic techniques are coupled with spectroscopic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful combination. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component. While this compound itself may have limited volatility, derivatization could make it amenable to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of a wide range of organic molecules. A liquid chromatograph would be used to purify this compound, and the eluent would be directly introduced into a mass spectrometer for detection and identification. This is a common method for the analysis of similar amide-containing compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique ideal for the analysis of non-volatile and thermally sensitive compounds like this compound. The HPLC component separates the compound from any impurities or matrix components based on its physicochemical properties, after which the mass spectrometer provides highly sensitive and selective detection.

The process involves introducing the sample into the HPLC system, where it travels through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and separation occurs based on the analyte's affinity for the stationary versus the mobile phase. Upon exiting the column, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). The resulting ions are then separated in the first mass analyzer based on their mass-to-charge ratio (m/z). These selected precursor ions are fragmented, and the resulting product ions are analyzed in a second mass analyzer. This tandem MS approach (MS/MS) provides a high degree of specificity, confirming both the molecular weight and structural fragments of the compound.

A typical LC-MS/MS protocol can be established for the quantitative analysis of such compounds in various matrices. nih.gov The method's gradient elution allows for efficient separation over a short period.

Table 1: Illustrative HPLC-MS/MS Operating Parameters

ParameterValue
HPLC System
ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientLinear gradient from 20% to 95% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 202.18
Monitored TransitionsSpecific precursor-to-product ion transitions
Collision GasArgon

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the separation and identification of chemical compounds. However, its application to molecules like this compound, which contain polar functional groups (hydroxyl and amide), presents a challenge due to their low volatility and thermal instability. Direct analysis can lead to poor chromatographic peak shape and decomposition in the hot GC inlet.

To overcome this, a chemical derivatization step is employed prior to analysis. nih.gov This process modifies the functional groups to increase the analyte's volatility and thermal stability. A common method is silylation, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the polar -OH and -NH groups into their less polar tert-butyldimethylsilyl (TBDMS) ethers and amides, respectively. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated as it passes through a long, thin capillary column. The MS detector then ionizes the eluted molecules, typically through electron impact (EI), causing predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation by comparing it to spectral libraries. The use of ammonia (B1221849) positive chemical ionization (PCI) can also be advantageous, as it often yields a strong molecular ion with minimal fragmentation, which is useful for confirming the molecular weight of the derivatized analyte. nih.gov

Table 2: Representative GC-MS Operating Parameters (Post-Derivatization)

ParameterValue
Derivatization
ReagentN-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
GC System
ColumnDB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature280 °C
Oven ProgramStart at 100°C, ramp to 300°C
Mass Spectrometer
Ionization ModeElectron Impact (EI), 70 eV
Mass Rangem/z 50-600
Ion Source Temp.230 °C

Elemental Compositional Analysis

Elemental composition analysis is critical for unequivocally confirming the molecular formula of a synthesized compound. This is most accurately achieved using High-Resolution Mass Spectrometry (HRMS). Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio of an ion to a very high degree of precision (typically to four or more decimal places).

This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed formula, the elemental composition can be confidently assigned. For this compound, the molecular formula is C₁₁H₂₃NO₂. The theoretical exact mass for its protonated ion ([M+H]⁺) is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental result from HRMS that matches this theoretical value to within a few parts per million (ppm) provides definitive proof of the molecular formula. rsc.org

Table 3: Elemental Composition Data for this compound

ParameterValue
Molecular FormulaC₁₁H₂₃NO₂
Species[M+H]⁺
Calculated Exact Mass202.17471
Measured Exact Mass202.1750 (Hypothetical)
Mass Error< 5 ppm (Hypothetical)

This level of accuracy is indispensable for the structural validation of new chemical entities and is a standard requirement for publication in peer-reviewed scientific journals.

Theoretical and Computational Chemistry Studies of N1 Heptyl 4 Hydroxybutanamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like N1-heptyl-4-hydroxybutanamide at the atomic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock), are used to solve the Schrödinger equation to determine the electronic structure and predict various molecular properties. nih.gov

For this compound, QM calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles). Due to the flexibility of the heptyl chain and the rotatable bonds in the butanamide backbone, the molecule can exist in numerous conformations. Computational methods can identify several low-energy conformers.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP, for instance, can indicate regions of the molecule that are electron-rich (e.g., around the oxygen and nitrogen atoms) and thus likely to engage in hydrogen bonding or other electrostatic interactions.

Determine Thermodynamic Properties: Predict thermodynamic parameters like total energy, dipole moment, entropy, enthalpy, and Gibbs free energy for different conformers. researchgate.net This allows for the ranking of conformer stability.

The conformational landscape of this compound would be explored by systematically rotating the key dihedral angles. The results of such a scan for a simplified related structure might look like the hypothetical data presented in Table 1.

Dihedral Angle (τ)Relative Energy (kcal/mol)Dipole Moment (Debye)
60° (gauche)0.53.2
180° (anti)0.02.8
-60° (gauche)0.53.2
This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While QM methods are powerful, they are computationally expensive for large, flexible molecules over time. Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various environments (e.g., in a solvent or interacting with a biological target). sfu.ca

MD simulations for this compound would involve:

Conformational Sampling: Simulating the molecule's movement over time (from nanoseconds to microseconds) allows for a thorough exploration of its conformational space. This is crucial for a molecule with a flexible heptyl chain, which can adopt numerous folded and extended shapes. The simulations can reveal the most populated conformational states and the transitions between them.

Ligand-Target Interactions: If this compound were to be studied as a ligand for a protein, MD simulations could model its binding process. plos.org These simulations can identify key interactions, such as hydrogen bonds between the amide/hydroxyl groups and protein residues, and van der Waals interactions involving the heptyl chain. plos.org The stability of the ligand within the binding pocket can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. nih.gov

Solvation Effects: MD can simulate the interaction of the molecule with solvent molecules (e.g., water), providing insight into its solubility and how the solvent influences its conformation.

The output of an MD simulation could be analyzed to determine the stability of a potential ligand-protein complex, as illustrated in the hypothetical data in Table 2.

Simulation Time (ns)RMSD of Ligand (Å)Number of Hydrogen Bonds
00.03
101.52
201.82
301.63
401.72
501.81
This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate theoretical models against experimental results. rsc.org

For this compound, this would entail:

NMR Spectroscopy: QM methods can predict 1H and 13C NMR chemical shifts. However, for a flexible molecule, the predicted spectrum must be an average over the most stable conformers, weighted by their Boltzmann populations. rsc.org Discrepancies between predicted and experimental spectra can help refine the conformational model.

Vibrational Spectroscopy (IR): The infrared spectrum can also be calculated. The frequencies of characteristic peaks, such as the C=O stretch of the amide, the N-H stretch, and the O-H stretch, are sensitive to the molecule's conformation and hydrogen bonding environment. researchgate.net Comparing the computed vibrational frequencies with experimental data provides another layer of validation for the theoretical model.

Challenges in predicting spectra for flexible molecules arise from the need to adequately sample the conformational space and accurately calculate the properties for each conformer. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Computational methods are invaluable in medicinal chemistry for building Structure-Activity Relationship (SAR) models. These models aim to correlate the chemical structure of a series of compounds with their biological activity. rsc.org For a compound like this compound, SAR studies would likely involve synthesizing and testing a series of analogues.

A computational SAR study would typically involve:

Descriptor Calculation: For each compound in a series (e.g., varying the length of the N-alkyl chain), a set of molecular descriptors is calculated. These can include electronic properties (from QM), steric properties, and lipophilicity (e.g., logP).

QSAR Model Building: Quantitative Structure-Activity Relationship (QSAR) models are then developed using statistical methods to find a mathematical correlation between the calculated descriptors and the experimentally measured biological activity.

Docking and Scoring: If the biological target is known, molecular docking can be used to predict the binding mode and affinity of each compound in the series. The results can help explain the observed SAR. For instance, studies on related long-chain alkyl amides have shown that increasing the alkyl chain length can affect binding affinity, sometimes with an optimal length for interaction. mdpi.com

A hypothetical SAR table for a series of N-alkyl-4-hydroxybutanamides is presented below to illustrate the concept.

CompoundAlkyl ChainlogP (Calculated)Binding Affinity (IC50, µM)
1Propyl1.250
2Butyl1.735
3Pentyl2.215
4Hexyl2.78
5Heptyl 3.2 12
6Octyl3.725
This is a hypothetical data table for illustrative purposes.

This hypothetical data suggests that an optimal chain length exists for binding, a common finding in SAR studies. nih.gov

Investigation of Biological Functions and Mechanistic Pathways Non Human, Non Clinical

Biochemical Interactions and Enzymatic Modulation Studies

Hydroxamic acid analogues represent a significant class of compounds that inhibit histone deacetylases (HDACs), enzymes crucial for regulating gene expression through the deacetylation of lysine (B10760008) residues on histones. nih.govbenthamscience.comturkjps.org The inhibitory mechanism of these analogues is centered on the hydroxamic acid moiety, which acts as a zinc-binding group, chelating the Zn2+ ion within the active site of HDAC enzymes. mdpi.comnih.gov This interaction is fundamental to their function as HDAC inhibitors (HDACis).

The general structure of these inhibitors typically consists of three key components: a zinc-binding group, a linker region (often a hydrophobic chain), and a "cap" group that interacts with the entrance of the enzyme's active site. turkjps.orgmdpi.com N1-heptyl-4-hydroxybutanamide fits this structural model, with the hydroxamic acid serving as the zinc-binding group and the heptyl group acting as a linker and cap.

Research on various hydroxamic acid analogues has demonstrated their ability to inhibit a range of HDAC isoforms. nih.govekb.eg For instance, suberoylanilide hydroxamic acid (SAHA), a notable HDAC inhibitor, has been the basis for the development of numerous analogues with varying potency and selectivity against different HDAC classes. nih.govbenthamscience.comacs.org Studies have shown that modifications to the linker and cap regions can significantly influence which HDAC isoforms are inhibited. ekb.egacs.org For example, some analogues show broad-spectrum inhibition across multiple HDAC classes, while others have been engineered for greater selectivity, such as targeting HDAC6. acs.orgresearchgate.net The development of these analogues aims to enhance therapeutic potential and minimize off-target effects. nih.gov

The inhibitory activity of several hydroxamic acid analogues against various HDAC isoforms is presented in the table below.

Compound/AnalogueTarget HDACsIC50 ValuesReference
Trichostatin AClass I and II HDACs<10 nM for HDAC1, 2, 3, 6, 10, 11 cellagentech.com
SAHA (Vorinostat)Pan-HDAC inhibitorVaries by isoform nih.govmdpi.com
Belinostat (PXD101)Pan-HDAC inhibitor- nih.govnih.gov
Panobinostat (LBH-589)Pan-HDAC inhibitor- nih.gov
NCH 51HDAC1, HDAC4, HDAC648 nM, 32 nM, 41 nM respectively abcam.com
Chlamydocin analogue 79HDAC1, HDAC415 nM, 14 nM respectively ekb.eg

This table presents a selection of hydroxamic acid analogues and their reported HDAC inhibitory activities. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Derivatives of 4-hydroxybutanamide (B1328909) have been identified as inhibitors of GABA transporters (GATs), which are membrane proteins that regulate the concentration of the neurotransmitter GABA in the synaptic cleft. nih.govresearchgate.netuj.edu.pl The inhibition of GABA uptake is a therapeutic strategy for neurological disorders by enhancing GABAergic neurotransmission. nih.govuj.edu.pl

Studies on a series of N-benzyl-4-hydroxybutanamide derivatives have demonstrated their inhibitory effects on the four murine GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. nih.gov For instance, compound 23a, an N-benzyl-4-hydroxybutanamide with a dibenzocycloheptatriene moiety, was found to be a nonselective GAT inhibitor with a slight preference for mGAT4 (pIC50 = 5.02). nih.govresearchgate.net Another derivative, compound 24e, which is a 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide bearing a dibenzocycloheptadiene moiety, showed relatively high inhibitory activity towards mGAT2 (pIC50 = 5.34). nih.govresearchgate.net

The structure-activity relationship studies of these compounds have indicated that the presence of both a benzhydryl and a benzylamide moiety is crucial for their activity as murine GAT inhibitors. nih.gov The research in this area has led to the synthesis of novel substituted 4-hydroxybutanamides with varying potencies and selectivities for the different GAT subtypes. nih.govresearchgate.net

The inhibitory potencies of selected 4-hydroxybutanamide derivatives on murine GABA transporters are summarized below.

CompoundTarget GATpIC50Reference
N-4-chlorobenzylamide derivativemGAT3- nih.gov
N-benzylamide derivativemGAT1 (binding assay pKi)4.96 nih.gov
Compound 23aNonselective (slight preference for mGAT4)5.02 nih.govresearchgate.net
Compound 24emGAT25.34 nih.govresearchgate.net

This table shows the inhibitory activity (pIC50) of different 4-hydroxybutanamide derivatives against murine GABA transporters (mGATs). pIC50 is the negative logarithm of the IC50 value.

Compounds structurally related to this compound have been investigated for their effects on mitochondrial function. A patent application has described 4-(p-quinonyl)-2-hydroxybutanamide derivatives for the potential treatment of mitochondrial disorders by modulating energy biomarkers. google.comepo.org Mitochondria are central to cellular energy production through oxidative phosphorylation, and their dysfunction is implicated in various diseases. google.com

Furthermore, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR) has been shown to exert pro-apoptotic effects that are linked to mitochondrial respiration. nih.gov This compound was found to inhibit oxygen consumption and promote the production of reactive oxygen species (ROS), leading to mitochondrial permeability transition and subsequent cell death. nih.gov The study highlighted that the pro-oxidant activity of 4HPR was associated with redox metabolism involving complexes I and III of the electron transport chain. nih.gov

Natural compounds have also been shown to modulate mitochondrial functions, including respiration and the regulation of apoptosis. nih.gov The ability of certain molecules to influence mitochondrial energy production suggests a potential mechanism of action for related compounds. For example, some cannabinoid receptor agonists have been shown to have a dual effect on mitochondrial respiration in the hypothalamus, increasing it at low doses and decreasing it at high doses. idrblab.net

The concept of dual-targeting inhibitors has emerged as a promising strategy in drug discovery, aiming to enhance efficacy by simultaneously modulating two distinct biological targets. acs.orgnih.gov In the context of HDAC inhibitors, research has explored the development of hybrid molecules that also target other enzymes involved in cancer pathology, such as dihydrofolate reductase (DHFR). mdpi.com

DHFR is a key enzyme in the synthesis of thymidylate and purine (B94841) nucleotides, which are essential for DNA replication. mdpi.com A study reported on a derivative that possessed both HDAC and DHFR inhibitory properties, with an IC50 value of 0.25 µM against DHFR. mdpi.com The rationale behind this dual-targeting approach is the potential for synergistic effects, as HDAC inhibitors are known to sensitize tumor cells to agents that cause DNA damage. unimi.it

Other dual-targeting strategies involving HDAC inhibitors include combining them with alkylating agents or inhibitors of receptor tyrosine kinases like EGFR. nih.govunimi.itnih.gov These hybrid compounds are designed to maintain the key structural features necessary for binding to both targets. unimi.it

Cellular Mechanisms and Signaling Pathway Elucidation (in vitro, non-clinical)

Hydroxamic acid analogues, as a class of HDAC inhibitors, have been extensively shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govbenthamscience.comtandfonline.comscispace.comresearchgate.net The inhibition of HDACs leads to the hyperacetylation of histones and other proteins, which in turn alters gene expression, affecting key regulators of the cell cycle and apoptosis. nih.govacs.org

For example, a novel hydroxamic acid derivative, MHY218, was found to induce G2/M phase arrest in the cell cycle of human colon cancer cells. researchgate.net This was associated with a decrease in the expression of cyclin B1 and its activating partners. researchgate.net Similarly, other studies have reported that hydroxamic acid analogues can cause cell cycle arrest at the G1 or G2/M phase. tandfonline.comgutnliver.org

The induction of apoptosis by these compounds is often mediated through the regulation of pro- and anti-apoptotic proteins. nih.govscispace.com Studies have confirmed that certain suberoylanilide hydroxamic acid (SAHA) analogues are effective in inducing apoptosis by modulating proteins involved in the mitochondrial (intrinsic) apoptosis pathway. nih.govbenthamscience.com In some cases, the induction of apoptosis is independent of the p53 tumor suppressor protein status of the cells. mdpi.com

The effects of various hydroxamic acid derivatives on cell cycle and apoptosis are detailed in the table below.

This table summarizes the observed effects of different hydroxamic acid derivatives on cell cycle progression and apoptosis in various non-human cell lines.

Role in Gene Expression Regulation (e.g., histone acetylation, SREBF1, FASN)

Following an extensive search of scientific literature and databases, no studies were identified that investigate the role of this compound in the regulation of gene expression. There is no available data on its potential effects on histone acetylation or its interaction with transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBF1) or Fatty Acid Synthase (FASN).

Involvement in Reactive Oxygen Species (ROS) Formation

There is no scientific evidence available to describe the involvement of this compound in the formation or modulation of Reactive Oxygen Species (ROS) in any biological system.

Receptor Binding and Activation Studies (e.g., cannabinoid receptors by related compounds)

Specific receptor binding and activation studies for this compound have not been reported in the scientific literature. While related compounds within the fatty acid amide family are known to interact with various receptors, including cannabinoid receptors, no such data exists specifically for this compound.

In Vitro Studies on Cellular Models (non-human)

Evaluation in Immortalized Cell Lines

No published research could be found that evaluates the effects of this compound in any non-human immortalized cell lines. Therefore, data on its cellular activities, potential cytotoxicity, or mechanistic pathways in these models is not available.

Primary Cell Culture Assays for Mechanistic Investigations

There are no records of this compound being assessed in primary cell culture assays for mechanistic investigations. The effects of this compound on primary cells from any non-human origin remain uninvestigated.

Data Tables

Due to the absence of research findings for this compound, no data tables can be generated.

Potential Research Applications and Future Directions Non Clinical

Development as Chemical Probes for Biochemical Research

Chemical probes are essential tools for dissecting complex biological processes. The rational design of analogs of parent compounds like 4-hydroxybutanamide (B1328909) often involves systematic structural modifications to develop such probes. N1-heptyl-4-hydroxybutanamide, with its distinct alkyl chain, could be developed into a chemical probe to investigate specific biological targets. The heptyl group imparts significant hydrophobicity, which could be exploited to probe interactions within hydrophobic pockets of proteins.

Furthermore, the core structure of this compound is related to derivatives that have been explored as inhibitors of γ-aminobutyric acid (GABA) transporters. By modifying the this compound structure, for instance, by introducing reporter groups or reactive moieties, it could be transformed into a probe to study the structure and function of such transporters or other enzymes. The synthesis of a variety of N-hydroxybutanamide derivatives has demonstrated the feasibility of creating diverse structures for biological evaluation. nih.gov

Utilization as Reagents in In Vitro Biochemical Assays

In the realm of in vitro biochemical assays, this compound could serve as a valuable reagent. Its structural similarity to biologically active molecules suggests its potential use as a substrate, inhibitor, or modulator in enzymatic assays. For example, derivatives of N-hydroxybutanamide have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs). nih.govnih.gov An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, for instance, was found to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values in the micromolar range. nih.govnih.gov This suggests that this compound could be used in screening assays to identify new MMP inhibitors or to study the enzyme kinetics of this important class of proteases.

The straightforward synthesis of N-substituted 4-hydroxybutanamides, often achieved through the aminolysis of γ-butyrolactone, allows for the generation of a library of related compounds for use in high-throughput screening assays. this compound could be a member of such a library, used to probe a wide range of biological targets.

Assay TypePotential Role of this compoundTarget Class Example
Enzyme Inhibition AssayTest compound or scaffoldMatrix Metalloproteinases (MMPs)
Transporter Binding AssayCompetitor or probeGABA Transporters (GATs)
High-Throughput ScreeningLibrary componentVarious enzymes and receptors

Precursors for Peptidomimetic and Small Molecule Scaffold Synthesis

The structural features of this compound make it an attractive precursor for the synthesis of peptidomimetics and novel small molecule scaffolds. Peptidomimetics are compounds that mimic the structure and function of peptides, and the 4-hydroxybutanamide backbone can serve as a flexible building block for constructing such molecules. The presence of both a hydroxyl and an amide group allows for diverse chemical modifications, enabling the creation of a wide array of structures.

The synthesis of N-hydroxybutanamide derivatives has been achieved through a one-step method involving the ring opening of N-substituted succinimides, highlighting the potential to generate a variety of structures for use as biologically active compounds. nih.gov This approach could be adapted to use this compound as a starting point for more complex molecules. The 4-hydroxybutanamide scaffold is considered a valuable starting point for developing new therapeutic agents due to its ability to interact with specific enzymes and receptors.

Exploration in Novel Materials and Fine Chemicals Research

Beyond biochemical applications, the bifunctional nature of this compound also presents opportunities in materials science and fine chemicals research. The hydroxyl group can be used for esterification or etherification reactions, while the amide group can participate in further condensation reactions. This allows for the potential incorporation of this compound into polymeric structures, potentially imparting unique properties due to the presence of the heptyl chain.

As a fine chemical, it could serve as an intermediate in the synthesis of more complex molecules with applications in various industries. The synthesis of N-substituted 4-hydroxybutanamides can be achieved with high yields, making it a potentially cost-effective building block.

Future Research Opportunities in Structure-Function Relationship Elucidation

A significant area for future research lies in elucidating the structure-function relationships of this compound and its derivatives. Systematic modifications of the heptyl chain, for instance, by altering its length or introducing branching, could provide insights into how the alkyl substituent influences biological activity. The inactivity of some cyclic derivatives of related compounds suggests that steric bulk can be a critical factor in their biological function. drugdesign.org

Studies on N-alkyl-5-hydroxypyrimidinone carboxamides have shown that the nature of the N-alkyl group is critical for their antitubercular activity. nih.gov Similar systematic studies on this compound could reveal important structure-activity relationships (SAR) for its potential targets.

Structural ModificationPotential Impact on FunctionResearch Goal
Varying alkyl chain lengthAltered hydrophobicity and binding affinityOptimize interaction with target
Introducing cyclic structuresIncreased rigidity and steric hindranceProbe binding pocket constraints
Modifying the hydroxyl groupAltered hydrogen bonding capacityEnhance target specificity
Substituting the amide protonModified chemical reactivityCreate covalent probes or prodrugs

Integration with Systems Biology and Omics Approaches in Basic Research

In the context of modern biological research, this compound and its derivatives could be integrated with systems biology and omics approaches. For example, if this compound or a related derivative is found to have a specific cellular effect, transcriptomics, proteomics, or metabolomics studies could be employed to elucidate its mechanism of action on a global scale. By observing the changes in gene expression, protein levels, or metabolite profiles in response to treatment with the compound, researchers can identify the pathways and networks that are perturbed. This approach can help in identifying novel biological targets and understanding the broader physiological effects of this class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-heptyl-4-hydroxybutanamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Use a two-step approach: (1) Condensation of 4-hydroxybutanoic acid with heptylamine under nitrogen protection, using EDC/HOBt coupling reagents in DMF (similar to ). (2) Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization : Validate purity using HPLC (≥98%) and structural confirmation via 1H NMR^1 \text{H NMR} (e.g., δ 0.88 ppm for heptyl CH3_3, δ 4.15 ppm for hydroxyl) and ESI-MS (expected [M+H]+^+ ~244.3 g/mol) .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
1EDC, HOBt, DMF, 24h45%85%
2Column chromatography40%98%

Q. How do solubility properties of this compound impact experimental design in biological assays?

  • Methodology :

  • Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ~228 nm, as in ).
  • For low aqueous solubility (<1 mg/mL), use surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance bioavailability .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be systematically addressed?

  • Methodology :

  • Assay Optimization : Compare results across multiple assay conditions (e.g., pH, temperature, co-solvents). For example, emphasizes analyzing methodological uncertainties like buffer interference.
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate target specificity via knockout cell lines or competitive binding assays .
    • Example Workflow :
     Inconsistent IC\(_{50}\) values → Re-test under standardized conditions (pH 7.4, 37°C) → Confirm via orthogonal methods (SPR, ITC) → Analyze batch-to-batch purity differences.  

Q. What structural analogs of this compound show improved metabolic stability, and how is this assessed?

  • Methodology :

  • SAR Analysis : Synthesize derivatives with modified alkyl chains (e.g., branched heptyl or cyclohexyl groups) or ester-protected hydroxyls ( ).
  • Stability Testing : Incubate compounds in human liver microsomes (HLM) and analyze degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
    • Data Table :
Derivativet1/2_{1/2} (HLM)CLint_{int} (µL/min/mg)
Parent15 min45
Cyclohexyl32 min22

Q. What advanced analytical techniques resolve discrepancies in stability studies under varying pH and temperature?

  • Methodology :

  • Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond at pH <3).
  • Apply Arrhenius kinetics (25°C–60°C) to predict shelf-life and storage conditions (e.g., -20°C for long-term stability, per ) .

Q. How can researchers implement FAIR data principles for sharing this compound datasets?

  • Methodology :

  • Use repositories like Chemotion or RADAR4Chem () to upload raw NMR/MS files, assay protocols, and metadata.
  • Tag datasets with unique identifiers (e.g., InChIKey: XXXX-XXXX) and link to publications via DOI .

Key Considerations

  • Safety : Follow protocols for handling hazardous materials (e.g., PPE, fume hoods) as outlined for structurally related compounds ().
  • Ethical Reporting : Disclose all synthetic yields, purity thresholds, and assay limitations to avoid publication bias ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.